molecular formula C12H36Al2N6 B1591162 Tris(dimethylamido)aluminum(III) CAS No. 32093-39-3

Tris(dimethylamido)aluminum(III)

Cat. No. B1591162
CAS RN: 32093-39-3
M. Wt: 318.42 g/mol
InChI Key: JGZUJELGSMSOID-UHFFFAOYSA-N
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Description

Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamido)dialuminum or Tris(dimethylamino)alane dimer, is an amide complex of aluminum . It is used as a precursor to other aluminum complexes and may be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamido)aluminum(III) is represented by the linear formula: Al(N(CH3)2)3 . It has a molecular weight of 159.21 .


Chemical Reactions Analysis

Tris(dimethylamido)aluminum(III) has been reported as an AlN precursor for a thermal process using ammonia as a coreagent . It demonstrates excellent volatility and thermal stability, both of which are ideal characteristics for an ALD precursor .


Physical And Chemical Properties Analysis

Tris(dimethylamido)aluminum(III) is a solid with a melting point of 82-84 °C (lit.) and a density of 0.865 g/mL at 25 °C (lit.) . It is light, nonmagnetic, and non-sparking .

Scientific Research Applications

Atomic Layer Deposition (ALD) Precursor

Tris(dimethylamido)aluminum(III) has been utilized as a precursor in atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD). It is particularly effective in the growth of aluminum oxide and aluminum nitride-containing films. The compound's excellent volatility and thermal stability make it an ideal candidate for ALD processes. For example, aluminum oxide films were successfully deposited using this compound with water as a coreagent, resulting in films with very low impurity levels. Additionally, aluminum nitride films were attempted using this precursor with nitrogen plasma as a coreagent, demonstrating its versatility in different ALD applications (Buttera, Mandia, & Barry, 2017).

Electrochemical Evaluation in Lithium-Ion Batteries

Another application is in the synthesis of aluminum sulfide (AlSx) thin films, again utilizing atomic layer deposition. This was explored for its potential as an anode material in lithium-ion batteries (LIBs). The study revealed self-limiting growth characteristics of AlSx films, offering insights into their suitability for LIBs (Meng, Cao, Libera, & Elam, 2017).

Synthesis and Structural Studies

Tris(dimethylamido)aluminum(III) is also important in the synthesis of various aluminum compounds and in structural studies. For example, it has been used in the synthesis of tris(acetylacetonato)aluminum(III), a precursor in vapor deposition processes. Characterization of such compounds is crucial for understanding their properties and potential applications in various fields like materials science and nanotechnology (Shirodker, Borker, Näther, Bensch, & Rane, 2010).

Safety And Hazards

Tris(dimethylamido)aluminum(III) is classified as Skin Corr. 1B - Water-react 1 . It should be kept away from heat, sparks, open flames, and hot surfaces . It reacts violently with water , and personal protective equipment should be worn when handling it .

Future Directions

Tris(dimethylamido)aluminum(III) shows great promise for the deposition of low-impurity or impurity-free aluminum nitride by PE-ALD . It may also be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .

properties

IUPAC Name

N-[bis(dimethylamino)alumanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Al2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamido)aluminum(III)

CAS RN

32093-39-3
Record name Bis[μ-(N-methylmethanaminato)]tetrakis(N-methylmethanaminato)dialuminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32093-39-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamido)aluminum(III)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
SC Buttera, DJ Mandia, ST Barry - … of Vacuum Science & Technology A, 2017 - pubs.aip.org
Aluminum oxide and aluminum nitride-containing films were grown by atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PE-ALD) by employing an under-…
Number of citations: 26 pubs.aip.org
ST Ueda, A McLeod, D Alvarez, D Moser… - Applied Surface …, 2021 - Elsevier
The low-temperature (≤400 o C) deposition of polycrystalline AlN films on silicon is demonstrated by atomic layer annealing (ALA) using either trimethyl aluminum (TMA) and …
Number of citations: 10 www.sciencedirect.com
AI Abdulagatov, SM Ramazanov, RS Dallaev… - Russian …, 2018 - Springer
Aluminum nitride (AlN x ) films were obtained by atomic layer deposition (ALD) using tris(diethylamido) aluminum(III) (TDEAA) and hydrazine (N 2 H 4 ) or ammonia (NH 3 ). The quartz …
Number of citations: 36 link.springer.com
AJ McLeod, ST Ueda, PC Lee, J Spiegelman… - Thin Solid Films, 2023 - Elsevier
Low temperature aluminum nitride (AlN) deposition has applications ranging from serving as a heat spreading material to serving as a buffer layer for III-V semiconductors on silicon or …
Number of citations: 3 www.sciencedirect.com
Y Cao, X Meng, JW Elam - ChemElectroChem, 2016 - Wiley Online Library
Increasing global demands for energy storage in electric vehicles and the grid necessitate “beyond‐lithium‐ion” batteries that simultaneously exhibit high capacity, long‐term cyclability, …
C Tiwari, A Dixit - Applied Physics A, 2021 - Springer
Aluminum nitride (AlN) thin films are deposited on p-type silicon wafers using atomic layer deposition (ALD) techniques. Tris(dimethylamido) aluminum (TDMAA) and ammonia (NH 3 ) …
Number of citations: 1 link.springer.com
E Dogdibegovic, R Wang, GY Lau… - Journal of Power …, 2019 - Elsevier
High power density and longevity are required to commercialize solid oxide fuel cells for vehicular applications. In this work, electrochemical durability of high-performance metal-…
Number of citations: 53 www.sciencedirect.com
L Han, CT Hsieh, BC Mallick, J Li, YA Gandomi - Nanoscale Advances, 2021 - pubs.rsc.org
Lithium ion batteries (LIBs) are encouraging electrochemical devices with remarkable properties including a high energy/power density, fast charging capability, and low self-discharge …
Number of citations: 25 pubs.rsc.org
TA Dineen, MA Zajac, AG Myers - Journal of the American …, 2006 - ACS Publications
Two protocols for the transamidation of primary amides with primary and secondary amines, forming secondary and tertiary amides, respectively, are described. Both processes employ …
Number of citations: 168 pubs.acs.org
SC Buttera, P Rouf, P Deminskyi, NJ O'Brien… - Inorganic …, 2021 - ACS Publications
A heteroleptic amidoalane precursor is presented as a more suitably designed candidate to replace trimethylaluminum (TMA) for atomic layer deposition of aluminum nitride (AlN). The …
Number of citations: 4 pubs.acs.org

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